molecular formula C12H12F4O2 B1465786 4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester CAS No. 1262834-95-6

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester

Cat. No.: B1465786
CAS No.: 1262834-95-6
M. Wt: 264.22 g/mol
InChI Key: ZGLMKETXPCAWCU-UHFFFAOYSA-N
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Description

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C12H12F4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups, and the carboxylic acid group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester typically involves the esterification of 4-Fluoro-3-trifluoromethylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.

    Hydrolysis: The major product is 4-Fluoro-3-trifluoromethylbenzoic acid.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of electronic effects in aromatic compounds.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.

    Medicine: It is investigated for its potential use in the synthesis of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to better penetrate cell membranes. Additionally, the trifluoromethyl group can increase the compound’s metabolic stability, making it more resistant to enzymatic degradation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-trifluoromethylbenzoic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.

    4-Fluoro-3-trifluoromethylbenzoic acid methyl ester: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.

    4-Fluoro-3-trifluoromethylbenzoic acid: The parent carboxylic acid without the ester group.

Uniqueness

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. The tert-butyl ester group also provides increased steric hindrance, which can influence the compound’s reactivity and stability compared to its ethyl and methyl ester counterparts.

Properties

IUPAC Name

tert-butyl 4-fluoro-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLMKETXPCAWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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